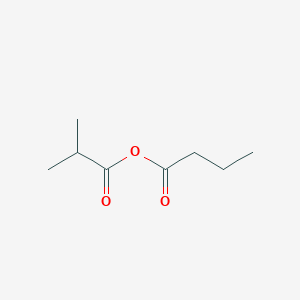
Butyricisobutyricanhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyricisobutyricanhydride is a chemical compound that belongs to the class of carboxylic acid anhydrides It is formed by the condensation of butyric acid and isobutyric acid, resulting in the elimination of one water molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyricisobutyricanhydride typically involves the reaction of butyric acid with isobutyric acid in the presence of a dehydrating agent. Common dehydrating agents used in this reaction include phosphorus pentoxide or thionyl chloride. The reaction is carried out under controlled conditions to ensure the efficient formation of the anhydride.
Industrial Production Methods
In industrial settings, this compound can be produced through a reversible anhydride exchange reaction involving butyric acid and acetic anhydride. This method allows for the large-scale production of the compound, making it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
Butyricisobutyricanhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form butyric acid and isobutyric acid.
Esterification: Reacts with alcohols to form esters.
Reduction: Can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Esterification: Requires the presence of an acid catalyst, such as sulfuric acid, and an alcohol.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: Butyric acid and isobutyric acid.
Esterification: Esters of butyric and isobutyric acids.
Reduction: Corresponding alcohols of butyric and isobutyric acids.
Scientific Research Applications
Butyricisobutyricanhydride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of butyricisobutyricanhydride involves its interaction with various molecular targets and pathways. It can act as an acylating agent, modifying proteins and other biomolecules through the addition of acyl groups. This modification can affect the function and activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butyric anhydride
- Isobutyric anhydride
- Acetic anhydride
- Propionic anhydride
Uniqueness
Butyricisobutyricanhydride is unique due to its combination of butyric and isobutyric acid moieties, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the properties of both butyric and isobutyric acids are desired.
Properties
IUPAC Name |
2-methylpropanoyl butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-5-7(9)11-8(10)6(2)3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZOXNBKWANSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













